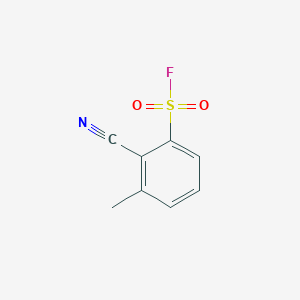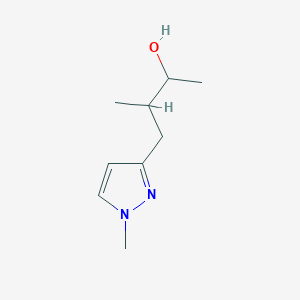
2-Cyano-3-methylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 2-Cyano-3-methylbenzene-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and uses mild reaction conditions with readily available reagents.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: Sulfonamides and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized molecules.
Biology: Acts as a covalent probe for the selective interaction with specific amino acids or proteins.
Medicine: Utilized in the development of protease inhibitors and other pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-methylbenzene-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inactivation of enzymes and other biological targets, making it useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
Uniqueness
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability, which make it suitable for a wide range of applications in different fields .
Eigenschaften
Molekularformel |
C8H6FNO2S |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-cyano-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3 |
InChI-Schlüssel |
WWAIUIAQCZHOSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)











![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
